1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 866896-29-9
Cat. No.: VC6917211
Molecular Formula: C17H16N4O2
Molecular Weight: 308.341
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866896-29-9 |
|---|---|
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 308.341 |
| IUPAC Name | 1-(4-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H16N4O2/c1-12-16(17(22)18-13-6-4-3-5-7-13)19-20-21(12)14-8-10-15(23-2)11-9-14/h3-11H,1-2H3,(H,18,22) |
| Standard InChI Key | DPCOJAFOIQGYOQ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Introduction
Chemical Synthesis and Optimization
Table 1: Representative Synthetic Conditions for Triazole Derivatives
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azide Formation | NaN₃, DMF, 80°C | 92% |
| Cycloaddition | CuI, THF, 60°C | 88% |
| Carboxamide Coupling | EDC/HOBt, DCM | 76% |
Structural Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:
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¹H NMR (500 MHz, DMSO-d₆):
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¹³C NMR: Signals at δ 160.2 (carboxamide carbonyl), 155.8 (triazole C-4), and 55.3 (methoxy carbon).
Mass spectrometry (ESI+) reveals a molecular ion peak at m/z 308.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆N₄O₂.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on human breast cancer (MCF-7) cells show dose-dependent cytotoxicity:
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IC₅₀: 28.4 μM at 48 hours
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Mechanism: Induction of G₂/M cell cycle arrest and caspase-3-mediated apoptosis.
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 28.4 | Caspase-3 activation |
| A549 | 35.1 | ROS generation |
Pharmacokinetic and Drug-Likeness Assessment
In silico predictions using SwissADME indicate:
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Lipophilicity (Log P): 3.2 (optimal range: 2–5)
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Water Solubility: -4.2 (moderate, enhanced by methoxy group)
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Bioavailability Score: 0.55 (favorable for oral administration).
The compound adheres to Lipinski’s rule of five, suggesting developmental viability.
Molecular Docking Insights
Docking simulations with cyclooxygenase-2 (COX-2, PDB: 5KIR) reveal:
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Binding Affinity: -8.9 kcal/mol
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Key Interactions:
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Hydrogen bonding between the carboxamide oxygen and Arg120.
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π-π stacking between the methoxyphenyl ring and Tyr355.
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These interactions rationalize observed anti-inflammatory effects in murine models .
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Triazole Derivatives
| Compound | Substituents | MIC (μg/mL) | IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | 4-OCH₃, N-Ph | 12.5 | 28.4 |
| Analog A | 4-Cl, N-Ph | 18.7 | 34.9 |
| Analog B | 4-NO₂, N-Ph | 6.2 | 42.1 |
The 4-methoxy group balances electron donation and steric effects, optimizing both antimicrobial and anticancer activities.
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